

CAS number and molecular structure of Methyl isoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl isoquinoline-3-carboxylate*

Cat. No.: B1299004

[Get Quote](#)

An In-depth Technical Guide to Methyl Isoquinoline-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl isoquinoline-3-carboxylate**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of pharmacologically active agents.

Chemical Identity and Molecular Structure

Methyl isoquinoline-3-carboxylate is a member of the isoquinoline family, a class of aromatic heterocyclic compounds.^{[1][2]} Its structure consists of a benzene ring fused to a pyridine ring, with a methyl ester group at the 3-position.

- CAS Number: 27104-73-0^{[1][3][4][5][6][7]}
- Molecular Formula: C₁₁H₉NO₂^{[1][3][4][7]}
- Molecular Weight: 187.19 g/mol ^{[1][3][7][8]}

Below is a 2D representation of the molecular structure.

Caption: 2D Molecular Structure of **Methyl Isoquinoline-3-Carboxylate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl isoquinoline-3-carboxylate** is presented in the table below for easy reference.

Property	Value	Reference(s)
Appearance	Off-white to light yellow solid; Cream powder	[1] [3]
Melting Point	86-88 °C	[1] [3] [8] [9]
Boiling Point	321.94°C (rough estimate)	[1] [3]
Density	1.1963 (rough estimate)	[1] [3]
Storage Temperature	Room Temperature, sealed in dry conditions	[1] [3]
SMILES	COC(=O)c1cc2ccccc2cn1	[8] [9]
InChI Key	ZBCGBIZQNMVMPG- UHFFFAOYSA-N	[1] [3] [8] [9]

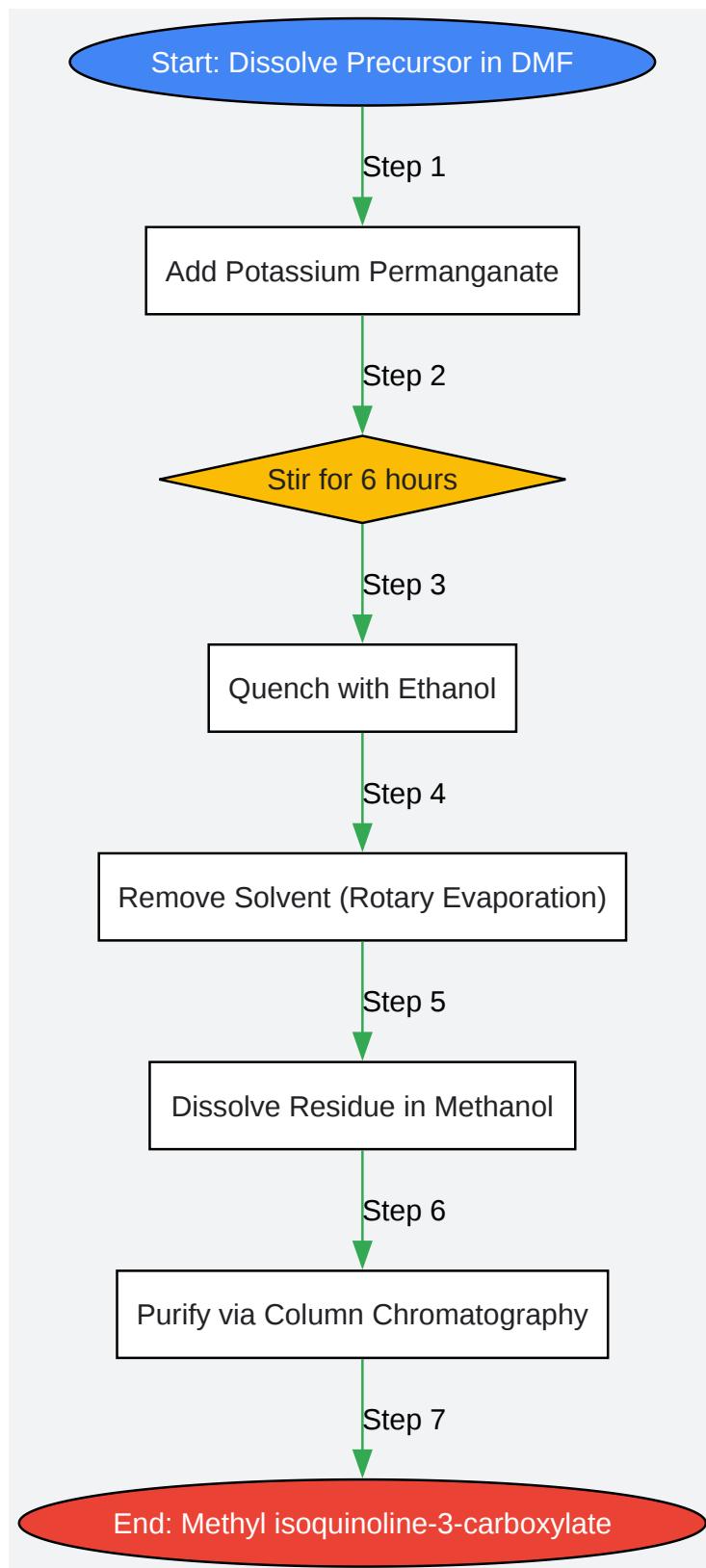
Synthesis and Experimental Protocols

Methyl isoquinoline-3-carboxylate can be synthesized through various methods. A common laboratory-scale procedure involves the oxidation of its tetrahydroisoquinoline precursor.

Protocol: Oxidation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol outlines a general procedure for the synthesis of **Methyl isoquinoline-3-carboxylate** via the oxidation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[\[1\]](#)[\[3\]](#)

Materials:


- Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

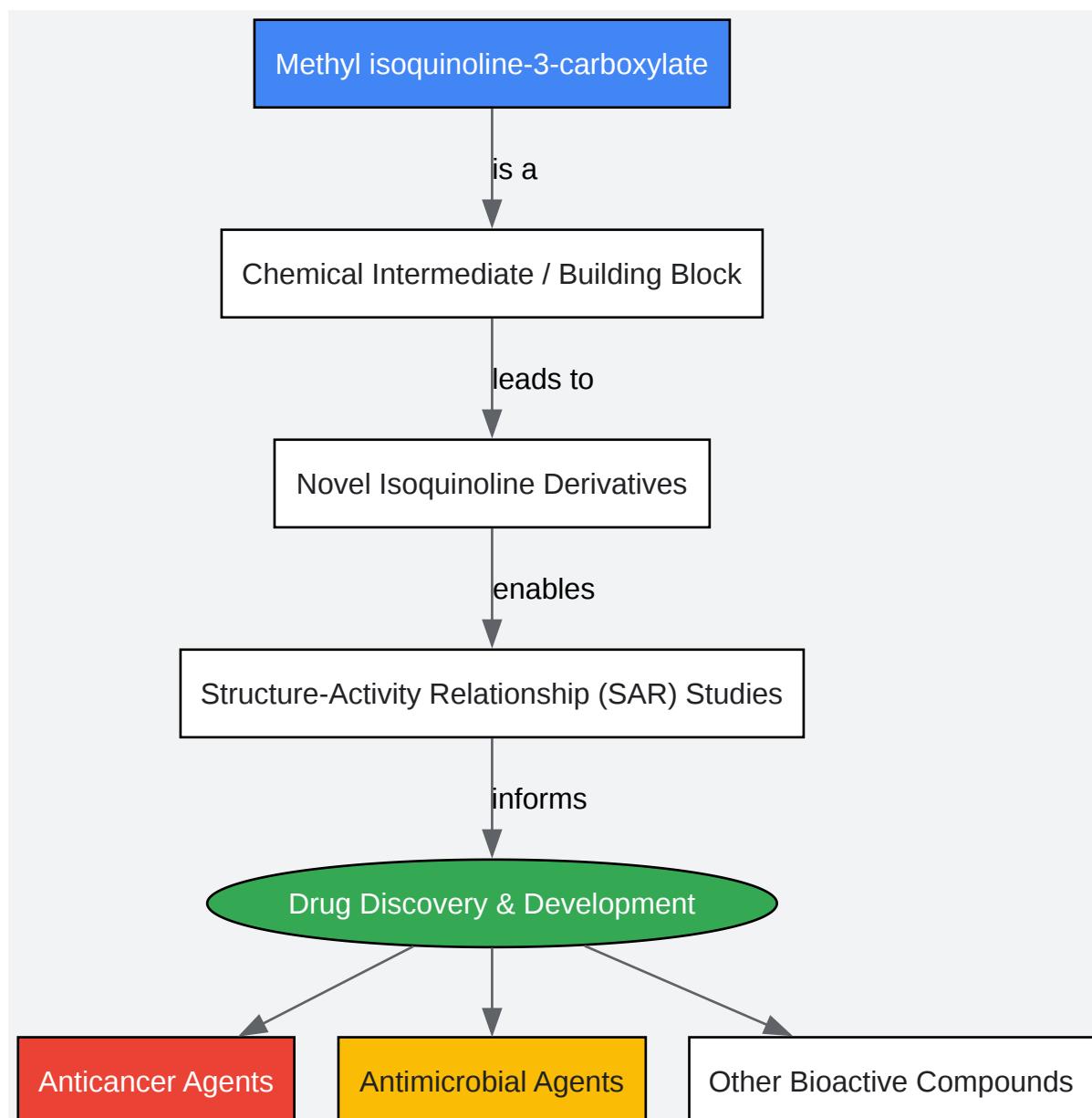
- N,N-dimethylformamide (DMF)
- Potassium permanganate (KMnO₄)
- Ethanol
- Methanol
- Standard laboratory glassware (e.g., 250 mL flask)
- Stirring apparatus
- Rotary evaporator
- Column chromatography setup

Procedure:

- Reaction Setup: In a 250 mL flask, dissolve (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.23 g, 22.15 mmol) in N,N-dimethylformamide (50 mL).[1][3]
- Addition of Oxidant: Add potassium permanganate (2.97 g, 18.79 mmol) to the solution while stirring.[1][3]
- Reaction: Allow the reaction to proceed for 6 hours at room temperature with continuous stirring.[1][3]
- Quenching: After 6 hours, add ethanol (50 mL) to the reaction mixture and stir for an additional 30 minutes to quench any unreacted potassium permanganate.[1][3]
- Solvent Removal: Remove the solvent from the mixture using a rotary evaporator.[1][3]
- Extraction: Dissolve the resulting residue in methanol (30 mL).[1][3]
- Purification: Purify the residue using column chromatography to isolate the final product.[1][3]

The following diagram illustrates the workflow for this synthesis protocol.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Methyl isoquinoline-3-carboxylate**.

Applications in Research and Drug Development

While **Methyl isoquinoline-3-carboxylate** is primarily a building block, its core isoquinoline structure is of immense interest in pharmacology.^{[2][10]} Isoquinoline derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.^{[2][11][12][13][14]}

- Chemical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been used in the preparation of 3-acetylisoquinoline.^{[1][3][8]}
- Drug Design Scaffold: The isoquinoline-3-carboxylic acid moiety is recognized as a valuable pharmacophore. A novel anti-tumor agent was successfully designed and synthesized by conjugating two isoquinoline-3-carboxylic acid units with benzoic acid, demonstrating high therapeutic efficacy and low systemic toxicity in preclinical models.^[15] This highlights the potential of using this scaffold to develop new anticancer drugs.^[15]
- Pharmacological Research: The broader family of isoquinoline alkaloids, which share the core structure, includes well-known drugs like morphine (analgesic) and berberine (antibacterial, metabolic regulator).^[12] Research into synthetic derivatives like **Methyl isoquinoline-3-carboxylate** allows for the exploration of new structure-activity relationships (SAR) to develop novel therapeutics with improved efficacy and safety profiles.^{[10][16]}

The diagram below illustrates the relationship between the core compound and its application in drug discovery.

[Click to download full resolution via product page](#)

Caption: Role of **Methyl isoquinoline-3-carboxylate** in drug discovery.

Biological Significance and Signaling Pathways

The biological activity of isoquinoline alkaloids is often attributed to their ability to interact with various cellular targets. While specific signaling pathways for **Methyl isoquinoline-3-carboxylate** are not extensively documented, the activities of related isoquinoline compounds provide significant insights.

- **Anticancer Mechanisms:** Many isoquinoline alkaloids, such as berberine and sanguinarine, exert anticancer effects by modulating critical signaling pathways.[\[10\]](#) They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.[\[10\]](#) Some derivatives also act as kinase or tubulin inhibitors, disrupting cell division and signaling.[\[10\]](#)
- **Antiviral Mechanisms:** Isoquinoline alkaloids can interfere with viral replication through multiple pathways.[\[17\]](#) For example, berberine has been shown to inhibit pathways such as NF-κB and MEK/ERK, which are essential for the replication of various viruses.[\[17\]](#)
- **Nucleic Acid Interaction:** The planar aromatic structure of isoquinolines facilitates intercalation with DNA.[\[2\]](#) This interaction can alter the stability of DNA and interfere with the binding of proteins involved in replication, transcription, and repair, contributing to their cytotoxic effects against cancer cells and microbes.[\[2\]](#)

The development of drugs based on the isoquinoline-3-carboxylic acid scaffold, as demonstrated in recent studies, suggests that this particular substitution pattern is promising for creating compounds that can effectively target these or other relevant biological pathways.[\[15\]](#) Further research is needed to elucidate the specific molecular targets and mechanisms of action for **Methyl isoquinoline-3-carboxylate** and its direct derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 错误页 [amp.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methyl 3-isoquinolinecarboxylate | 27104-73-0 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Methyl 3-isoquinolinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl 3-isoquinolinecarboxylate 97 27104-73-0 [sigmaaldrich.com]
- 9. 3-イソキノリンカルボン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [CAS number and molecular structure of Methyl isoquinoline-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299004#cas-number-and-molecular-structure-of-methyl-isoquinoline-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com